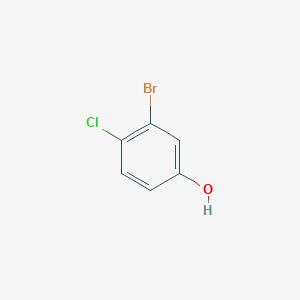

3-Bromo-4-chlorophenol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFFHIKASCUQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468669 | |

| Record name | 3-Bromo-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13659-24-0 | |

| Record name | 3-Bromo-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Synthesis of 3-Bromo-4-chlorophenol

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) stands as a cornerstone for functionalizing aromatic rings. In phenols, the hydroxyl (-OH) group is a potent activating group and an ortho, para-director, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. byjus.compatsnap.com Consequently, direct halogenation of phenol (B47542) precursors is a common strategy.

Bromination of Chlorophenol Precursors

A primary route to synthesizing substituted bromochlorophenols involves the direct bromination of chlorophenol precursors. For instance, the bromination of 2-chlorophenol (B165306) can yield 4-bromo-2-chlorophenol (B165030). One known method involves reacting 2-chlorophenol with bromine in carbon tetrachloride at room temperature, which can produce the desired product in a yield of approximately 87%. google.com

However, controlling the selectivity of this reaction can be challenging. The powerful activating nature of the hydroxyl group can lead to the formation of multiple brominated products. libretexts.org To enhance selectivity for the 4-position, specific catalysts and conditions can be employed. A patented process describes the bromination of 2-chlorophenol in the presence of a nanometer positioning catalyst, which is a mixture of transition element hydrochlorides like copper chloride, zinc chloride, and silver chloride. google.com This method reports a product purity of over 97.5% and a yield exceeding 97%. google.com

| Precursor | Reagent | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chlorophenol | Bromine (Br₂) | Carbon Tetrachloride | 4-Bromo-2-chlorophenol | 87% | google.com |

| 2-Chlorophenol | Bromine (Br₂) | Nanometer positioning catalyst (CuCl₂, ZnCl₂, AgCl) | 4-Bromo-2-chlorophenol | >97% | google.com |

| 4-Chlorophenol (B41353) | PIDA/AlBr₃ | MeCN | 2-Bromo-4-chlorophenol (B154644) & this compound | 35% & 12% | nih.gov |

Chlorination of Bromophenol Precursors

Conversely, the synthesis can proceed via the chlorination of a bromophenol precursor. For example, starting with 3-bromophenol (B21344), an electrophilic chlorination reaction can introduce a chlorine atom onto the aromatic ring. The directing effects of both the hydroxyl and bromo substituents must be considered to predict the regiochemical outcome. While the hydroxyl group is a strong ortho, para-director, the bromine atom is a deactivating but also ortho, para-directing group.

A study on the chlorination of various phenols utilized a system of phenyliodine bis(trifluoroacetate) (PIFA) and aluminum chloride (AlCl₃) for regioselective ortho-chlorination. researchgate.net Applying such a system to 3-bromophenol would be expected to yield a mixture of chlorinated products, with the positions ortho and para to the hydroxyl group being favored.

Multi-step Synthesis involving Protecting Groups

To overcome the challenges of controlling regioselectivity in direct halogenation, multi-step synthetic routes employing protecting groups are often utilized. libretexts.org The highly activating hydroxyl group can be temporarily converted into a less activating group, such as an acetate (B1210297) ester, to moderate its directing influence. libretexts.org

A potential multi-step synthesis for this compound could involve:

Protection: The hydroxyl group of a starting phenol is protected, for example, by acetylation to form an acetoxy group.

Halogenation: Sequential or directed halogenation steps are performed on the protected phenol. The reduced activating effect of the protecting group allows for more controlled introduction of halogen atoms.

Deprotection: The protecting group is removed, typically by hydrolysis, to regenerate the hydroxyl group and yield the final product.

This strategy allows for a more precise construction of the desired substitution pattern on the aromatic ring.

Regioselective Synthesis Techniques

Modern synthetic chemistry emphasizes the development of highly regioselective reactions to minimize the formation of unwanted isomers and simplify purification processes. For halogenated phenols, this can involve the use of specialized reagents and catalysts that direct the electrophile to a specific position.

For example, a method for the electrophilic bromination of phenols using a reagent prepared in situ from PIDA (diacetoxyiodobenzene) and AlBr₃ has been developed. nih.gov This system showed variable yields for halogenated phenols; for instance, the bromination of 4-chlorophenol resulted in a 35% yield of 2-bromo-4-chlorophenol and a 12% yield of this compound. nih.gov This indicates that while such methods can be effective, achieving high regioselectivity for a specific isomer like this compound from a symmetric precursor can still be challenging.

Another approach involves palladium-catalyzed C-H activation/chlorination, which can achieve meta-selective chlorination of phenols and anilines using a norbornene mediator and specific ligands. nih.gov While not a direct electrophilic substitution, this type of advanced methodology showcases the ongoing efforts to control the regiochemical outcome of aromatic functionalization.

Mechanistic Investigations of Synthetic Routes

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution. The mechanism involves the attack of an electrophile (e.g., Br⁺ or Cl⁺) on the electron-rich aromatic ring of the phenol precursor. patsnap.comwikipedia.org

The key steps are:

Generation of the Electrophile: The halogenating agent is polarized or activated, often with the help of a Lewis acid catalyst or a polar solvent, to generate a potent electrophile. wikipedia.orgdocbrown.info For phenols, the reaction can often proceed without a strong Lewis acid due to the high reactivity of the ring. byjus.com

Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The hydroxyl group strongly stabilizes this intermediate, particularly when the attack occurs at the ortho or para positions.

Deprotonation and Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system and yields the halogenated phenol product. youtube.com

The regioselectivity of the reaction is determined by the directing effects of the substituents already present on the ring. The strongly activating and ortho, para-directing hydroxyl group dominates, while the deactivating but also ortho, para-directing halogen substituents exert a weaker influence. The interplay between these directing effects, along with steric hindrance, dictates the final position of the incoming electrophile. youtube.com

Reaction Intermediates and Transition States

The mechanism of electrophilic bromination of a chlorophenol proceeds through a multi-step pathway involving distinct intermediates and transition states. The reaction is initiated by the attack of the electron-rich aromatic ring on the bromine electrophile (Br⁺ or a polarized Br-Br molecule).

This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, commonly known as an arenium ion or Wheland intermediate . libretexts.orgresearchgate.net This intermediate is a key species in the reaction pathway. The positive charge is delocalized across the carbon skeleton and, importantly, onto the oxygen atom of the hydroxyl group, which provides significant stabilization through an additional resonance structure. quora.comlibretexts.org This stabilization lowers the activation energy of the first step, contributing to the high reactivity of phenols in SEAr reactions. britannica.comlibretexts.org

Catalytic Effects in Synthesis

Catalysts are instrumental in enhancing the efficiency and, crucially, the regioselectivity of halogenation reactions for producing specific isomers of bromochlorophenols. By controlling which position on the aromatic ring is substituted, catalysts minimize the formation of undesired byproducts and increase the yield of the target compound.

Several catalytic systems have been developed for the synthesis of brominated chlorophenols:

Lewis Acids and Related Catalysts: Traditional Lewis acids like iron halides (e.g., FeBr₃) can be used to polarize the bromine molecule, making it a stronger electrophile. However, for highly activated rings like phenols, this can lead to over-bromination. google.com Milder catalysts are often preferred. For example, a mixture of zinc chloride and diphenyl sulfide (B99878) has been used in the bromination of 2-chlorophenol.

Phase-Transfer and Directing Catalysts: Quaternary ammonium (B1175870) salts, such as triethylamine (B128534) hydrochloride, have been effectively employed as regioselectivity-directing catalysts. In the bromination of 2-chlorophenol, triethylamine hydrochloride facilitates the electrophilic attack at the para position, achieving a 99.1% yield of 4-bromo-2-chlorophenol with very little of the 2,6-isomer byproduct. google.com

Nanocatalysts: A novel approach involves the use of a "locating nanocatalyst" for the synthesis of 2-chloro-4-bromophenol from o-chlorophenol. This catalyst, a mixture of copper chloride, zinc chloride, and silver chloride, provides a large surface area and is reported to increase the product purity to over 97.5% and the yield to over 97%. google.com

The table below summarizes findings on catalytic effects in the synthesis of various bromochlorophenol isomers.

| Catalyst System | Reactants | Product | Reported Effect |

| Triethylamine Hydrochloride | 2-Chlorophenol + Br₂ | 4-Bromo-2-chlorophenol | High yield (99.1%) and high para-selectivity, suppressing the formation of the 6-bromo isomer. google.com |

| "Locating Nanocatalyst" (CuCl₂, ZnCl₂, AgCl) | o-Chlorophenol + Br₂ | 2-Chloro-4-bromophenol | Increased purity (to >97.5%) and high yield (>97%) due to precise catalytic positioning. google.com |

| Zeolite NaY | Toluene + Br₂ | 4-Bromotoluene | Demonstrates high para-selectivity in the bromination of a related aromatic compound, achieving 98% yield. cardiff.ac.uk |

Computational Chemistry in Elucidating Reaction Mechanisms

While specific computational studies detailing the reaction mechanism for the synthesis of this compound are not extensively documented, computational chemistry provides powerful tools for understanding related molecular properties and interactions. nih.gov For this class of compounds, computational methods have been primarily applied to analyze the solid-state structure and intermolecular forces, which are critical for understanding the crystallization, purification, and material properties of the final product.

Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to visualize and quantify weak interactions like hydrogen bonds and halogen bonds. researchgate.netyoutube.com A computational study on this compound itself employed these methods to characterize the O-H⋯O hydrogen bonds and Br⋯O as well as Cl⋯Cl halogen bonds that dictate its crystal packing. researchgate.net

Such analyses provide insights into:

Crystal Engineering: Understanding the preferred intermolecular contacts allows for predictions of crystal structure and polymorphism.

Reaction Selectivity: While not directly modeling the reaction pathway, understanding the electronic properties of the reactant molecule through computational analysis can help predict its reactivity and regioselectivity in electrophilic aromatic substitution. nih.gov For example, mapping the electrostatic potential on the surface of a 4-chlorophenol molecule can indicate the most electron-rich (nucleophilic) sites prone to electrophilic attack.

The table below outlines the application of computational methods to this compound and related systems.

| Computational Method | Subject of Study | Findings and Applications |

| Hirshfeld Surface Analysis, NCI, QTAIM | Crystal structure of this compound | Elucidated the role of O-H⋯O hydrogen bonds and Cl⋯Cl/Br⋯O halogen bonds in directing the molecular self-assembly and crystal packing. researchgate.net |

| Density Functional Theory (DFT) | Electrophilic aromatic substitution reactions | Used to calculate reactivity descriptors and analyze reaction barrier heights, showing that electrostatic interactions are dominant in determining the transition state energy. nih.gov |

These computational approaches complement experimental findings, offering a molecular-level understanding of the forces that govern the structure and properties of this compound.

Environmental Occurrence, Fate, and Transformation Studies

Sources and Environmental Pathways

The presence of 3-bromo-4-chlorophenol in the environment is not extensively documented, suggesting it is not a widespread or high-volume industrial chemical. However, its structure, a halogenated phenol (B47542), indicates potential pathways for its environmental entry, primarily through industrial activities and as a transformation product of other chemical compounds.

While specific data on the formation of this compound as an industrial byproduct is limited, the synthesis of structurally similar compounds provides insight into potential formation routes. For instance, the industrial production of brominated and chlorinated phenols can lead to the formation of mixed halogenated byproducts.

The synthesis of 4-bromo-2-chlorophenol (B165030), an intermediate for pesticides, involves the bromination of 2-chlorophenol (B165306). researchgate.net This process can result in the formation of various brominated and chlorinated isomers as impurities. researchgate.net It is plausible that under certain reaction conditions, the synthesis of other halogenated phenols could inadvertently produce this compound as a minor byproduct. Industrial wastewater from facilities producing textiles, leather goods, and petrochemicals has been associated with the release of various chlorophenols, and by extension, potentially mixed halogenated phenols. The analysis of industrial effluents is crucial for identifying and quantifying the presence of such compounds. idpublications.org

Table 1: Potential Industrial Sources of Halogenated Phenols

| Industrial Sector | Potential for Halogenated Phenol Formation |

| Chemical Manufacturing | Synthesis of pesticides, herbicides, and pharmaceuticals |

| Pulp and Paper | Bleaching processes using chlorine-based chemicals |

| Wood Preservation | Use of pentachlorophenol (B1679276) and other chlorinated phenols |

| Textile and Leather | Use of dyes and preservatives containing phenolic structures |

This table is illustrative and based on general knowledge of industrial processes that may lead to the formation of halogenated phenols. Specific data for this compound is not available.

Halogenated phenols can be formed in the environment through the degradation of more complex chemical compounds, such as pesticides and herbicides. A notable example is the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), which undergoes degradation in soil and water. ethz.chwikipedia.org The degradation of bromoxynil can proceed through various pathways, including microbial metabolism and photolysis. nih.govresearchgate.net

Studies have shown that under aerobic conditions, the degradation of bromoxynil often results in products where the bromine atoms are retained on the aromatic ring. wikipedia.org One of the identified degradation products is 3,5-dibromo-4-hydroxybenzoic acid. wikipedia.org While the direct transformation of a common precursor to this compound has not been documented, the environmental degradation of agricultural chemicals containing both bromine and chlorine on a phenyl ring could potentially lead to its formation. The microbial degradation of halogenated aromatic compounds is a key environmental process, with various microorganisms capable of metabolizing these persistent pollutants. nih.govwikipedia.org

A significant source of brominated phenols in the environment is natural production by marine organisms, particularly algae. mdpi.comnih.govnih.gov Marine algae, especially red algae, are known to produce a diverse array of brominated compounds, including various bromophenols. mdpi.comnih.gov This biosynthesis is catalyzed by enzymes called bromoperoxidases, which utilize bromide from seawater to halogenate organic molecules. researchgate.net

While the natural occurrence of this compound has not been specifically reported, the enzymatic machinery present in these organisms has the potential to incorporate both bromine and chlorine into phenolic structures, provided both halides are available. The presence of a wide variety of brominated and chlorinated compounds in the marine environment suggests that mixed halogenated phenols could also be formed through these natural processes.

Table 2: Examples of Naturally Occurring Brominated Phenols in Marine Algae

| Compound | Producing Organism (Example) |

| 2,4,6-Tribromophenol (B41969) | Various red and brown algae |

| 2-Bromophenol | Various marine algae |

| 4-Bromophenol (B116583) | Various marine algae |

This table provides examples of naturally produced bromophenols to illustrate the natural halogenation process. This compound is not a confirmed natural product.

Degradation Mechanisms in Environmental Matrices

The environmental fate of this compound is governed by its susceptibility to various degradation processes. As a halogenated phenol, it is expected to undergo photolytic and oxidative degradation, similar to other compounds in its class.

Photolysis, or degradation by sunlight, is a significant pathway for the removal of phenolic compounds from the environment. The absorption of UV radiation can lead to the cleavage of the chemical bonds within the molecule. For halogenated phenols, this can involve the breaking of the carbon-halogen bond or the O-H bond of the phenolic hydroxyl group. researchgate.net

Studies on the photolysis of 4-bromophenol and 4-chlorophenol (B41353) have shown that the primary photochemical process involves the fission of the carbon-halogen bond. researchgate.net This cleavage results in the formation of a phenyl radical and a halogen radical. These highly reactive species can then undergo further reactions with water and oxygen to form a variety of degradation products. While specific studies on the photolysis of this compound are not available, it is anticipated that it would undergo similar degradation pathways, with the potential for cleavage of both the C-Br and C-Cl bonds. The relative rates of these cleavage reactions would depend on the bond dissociation energies and the quantum yields of the photochemical processes.

The degradation of the herbicide bromoxynil is also known to occur through photochemical pathways, involving the release of bromine atoms. wikipedia.org This further supports the likelihood of photolysis as a relevant environmental fate process for this compound.

Oxidative degradation, driven by highly reactive species such as hydroxyl radicals (•OH), is another critical pathway for the transformation of organic pollutants in the environment. Advanced Oxidation Processes (AOPs), such as ozonation and the Fenton reaction, are water treatment technologies that generate these radicals to break down persistent organic compounds. nih.gov

The reaction of hydroxyl radicals with chlorophenols has been studied, and it is known to proceed via addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical. researchgate.net This intermediate can then undergo further reactions, including the elimination of a halogen atom (dehalogenation) and ring-opening, leading to the formation of smaller, more biodegradable organic acids and ultimately mineralization to carbon dioxide and water.

Ozonation of phenolic compounds is also a well-established degradation method. acs.orgresearchgate.net Ozone can react directly with the phenol or decompose to form hydroxyl radicals, both of which lead to the oxidation of the aromatic ring. The ozonation of chlorophenols has been shown to produce byproducts such as hydroquinones, benzoquinones, and various carboxylic acids before complete mineralization. researchgate.net Given the structural similarities, it is expected that this compound would be susceptible to oxidative degradation by hydroxyl radicals and ozone, following similar reaction pathways.

Table 3: Potential Degradation Products of Halogenated Phenols via Oxidative Processes

| Degradation Process | Potential Intermediate Products |

| Reaction with Hydroxyl Radicals | Halogenated catechols, Halogenated hydroquinones, Ring-opened carboxylic acids |

| Ozonation | Benzoquinones, Carboxylic acids (e.g., maleic, oxalic, formic) |

This table is based on known degradation pathways of similar chlorinated and brominated phenols and represents potential, but not confirmed, products for this compound.

Biodegradation Mechanisms

The biodegradation of halogenated phenols by microorganisms is a key process in their environmental removal. While specific bacterial strains that degrade this compound have not been extensively documented, the degradation pathways for other chlorophenols are well-studied. For example, the degradation of 2,4-dichlorophenol (B122985) (2,4-DCP) often proceeds through the formation of 3,5-dichlorocatechol, which is then subject to ring cleavage. nih.gov Several bacterial species have been identified that can utilize chlorophenols as a sole source of carbon and energy. Strains of Ochrobactrum anthropi have been isolated that are capable of degrading 2,4-DCP, 4-chloro-2-methylphenol, and 4-chlorophenol under alkaline conditions. nih.gov Fungi isolated from marine invertebrates have also shown the ability to biotransform 2,4-DCP. nih.gov

Enzymes play a critical role in the initial steps of the biodegradation of halogenated phenols. Laccases and peroxidases are two classes of enzymes that have been shown to be effective in the transformation of these compounds. The enzyme dehaloperoxidase, found in the marine worm Amphitrite ornata, can catalyze the peroxidation of 2,4-dichlorophenol and 2,4-dibromophenol. nih.gov Laccase from the marine halophilic bacterium Bacillus subtilis has been used in an immobilized form to effectively remove 2,4-DCP from wastewater. nih.gov The initial step in the degradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by Flavobacterium sp. is catalyzed by pentachlorophenol hydroxylase, which converts bromoxynil to 2,6-dibromohydroquinone. nih.gov

Hydrolytic and Other Abiotic Degradation Routes

Environmental Transport and Partitioning

The movement and distribution of this compound in the environment are governed by its physicochemical properties and interactions with different environmental compartments. Key processes influencing its transport include adsorption to solid matrices and volatilization from aqueous systems.

Adsorption to Solids and Sediments

As a phenolic compound, this compound is a weak acid and can exist in either a neutral (protonated) form or an anionic (phenolate) form, depending on the pH. Under acidic conditions (low pH), the neutral form predominates. This form is less water-soluble and more hydrophobic, leading to stronger adsorption to organic matter in soils and sediments. nih.govnih.gov Conversely, under neutral to alkaline conditions (higher pH), the compound deprotonates to its anionic form, which is more water-soluble and exhibits weaker adsorption, thus increasing its mobility in the environment. nih.gov The sorption intensity of chlorophenols has been shown to increase with higher organic matter content in the sorbent and decrease with rising sorbent pH. nih.gov

Table 1: Factors Influencing the Adsorption of this compound

| Factor | Influence on Adsorption | Rationale |

|---|---|---|

| pH | Decreased pH increases adsorption. | Promotes the less soluble, more hydrophobic neutral form of the molecule. nih.govnih.gov |

| Organic Matter | Higher content increases adsorption. | Provides a nonpolar matrix for the hydrophobic partitioning of the neutral compound. nih.gov |

| Ionic Form | The anionic (phenolate) form decreases adsorption. | Increased water solubility and electrostatic repulsion from negatively charged soil surfaces. nih.gov |

Volatilization from Aqueous Systems

Volatilization determines the partitioning of this compound from water bodies into the atmosphere. This process is also highly dependent on pH. The neutral, protonated form of the molecule is more volatile than its ionic, phenolate (B1203915) form. nih.gov Consequently, volatilization is more significant in acidic waters. Under neutral or alkaline conditions, where the compound exists primarily as the phenolate anion, its tendency to volatilize from water is greatly reduced. nih.gov

While a specific Henry's Law constant for this compound is not available, the predicted octanol-water partition coefficient (XLogP3) of 3.4 suggests a degree of hydrophobicity that would typically favor partitioning out of the aqueous phase. nih.gov However, for ionizable compounds like phenols, this is counteracted by their water solubility in the anionic form at ambient environmental pH levels. Generally, volatilization rates for chlorophenols are expected to be low to moderate and decrease as the degree of halogenation increases. nih.gov

Formation of Transformation Products and Byproducts

In the environment, this compound can be transformed through various biotic and abiotic processes, leading to the formation of numerous intermediate and terminal byproducts. These transformation products can have their own distinct environmental fates and toxicological profiles.

Identification of Halogenated Intermediates

The degradation of this compound can produce a series of halogenated intermediates before the aromatic ring is cleaved. Based on degradation pathways of analogous compounds like 4-chlorophenol, the initial steps often involve hydroxylation of the aromatic ring. nih.gov This process, often mediated by microbial monooxygenase or dioxygenase enzymes, can lead to the formation of halogenated catechols or hydroquinones. nih.govresearchgate.net

For this compound, plausible initial intermediates would include brominated and/or chlorinated catechols and hydroquinones. Subsequent enzymatic reactions can lead to reductive dehalogenation, where a bromine or chlorine atom is removed and replaced with a hydrogen atom. This creates a cascade of less-halogenated phenolic or catecholic intermediates before the aromatic structure is broken. nih.gov

Table 2: Plausible Halogenated Intermediates in this compound Degradation

| Intermediate Type | Potential Specific Compound(s) | Formation Step |

|---|---|---|

| Halogenated Hydroquinone | 3-Bromo-4-chlorohydroquinone | Initial hydroxylation |

| Halogenated Catechol | 3-Bromo-4-chlorocatechol | Initial hydroxylation |

| Dehalogenated Phenol | 4-Chlorophenol or 3-Bromophenol (B21344) | Reductive dehalogenation |

Formation of Mixed Halogenated Dioxins and Furans Precursors

A significant concern regarding the environmental fate of this compound is its role as a precursor in the formation of highly toxic mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDDs/PXDFs). Under thermal conditions, such as those found in waste incineration, brominated and chlorinated phenols can undergo condensation reactions to form these persistent organic pollutants. greenpeace.to The presence of both bromine and chlorine on the same precursor molecule makes this compound a direct source for PXDDs/PXDFs, which contain both types of halogens. greenpeace.to These reactions can occur in the gas phase at high temperatures or on the surface of fly ash at lower temperatures. greenpeace.to

Ring Cleavage Products

Following the initial transformation of this compound into halogenated intermediates like catechols, microbial degradation pathways proceed to open the aromatic ring. This critical step is typically catalyzed by dioxygenase enzymes, which insert two atoms of oxygen into the ring, breaking the carbon-carbon bonds. nih.gov

The degradation of 4-chlorophenol, for example, proceeds through a catechol intermediate which is then cleaved to form muconic acid derivatives. acs.org These are then further metabolized into smaller, non-aromatic molecules that can enter central metabolic pathways, such as the Krebs cycle. The resulting ring cleavage products are typically short-chain carboxylic acids. In the case of this compound, after transformation to a catechol, ring cleavage would likely result in halogenated muconic acids, which would be subsequently dehalogenated and broken down into compounds such as maleylacetic acid, succinic acid, and acetic acid. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography separates components of a mixture for subsequent identification and quantification. For 3-Bromo-4-chlorophenol, gas and liquid chromatography are particularly effective.

Gas Chromatography (GC) and its hyphenated techniques (e.g., GC-MS)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile (carrier gas) and stationary phases. The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification.

Hyphenation of GC with a mass spectrometer (GC-MS) provides a highly sensitive and specific analytical method. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule's structure, allows for unambiguous identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. For halogenated phenols, reversed-phase HPLC is the most common mode.

In reversed-phase HPLC, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase can be adjusted to optimize the separation and retention time of this compound. Detection is often achieved using a UV detector, as the aromatic ring of the phenol (B47542) absorbs ultraviolet light.

Detailed experimental conditions for the HPLC analysis of this compound are not widely published. However, methodologies for separating mixtures of chlorophenols often involve gradient elution on a C18 column with a buffered aqueous-organic mobile phase.

Spectroscopic Techniques

Spectroscopic methods are invaluable for elucidating the molecular structure of compounds like this compound by observing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, providing detailed information about the molecular structure.

For this compound, both ¹H NMR and ¹³C NMR spectroscopy are used. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for the carbon atoms.

A known ¹³C NMR spectrum for this compound shows distinct signals for each of the six carbon atoms in the aromatic ring, with their chemical shifts influenced by the attached hydroxyl, bromine, and chlorine substituents. nih.gov

| Carbon Atom | Chemical Shift (ppm) |

| C1 (-OH) | 151.1 |

| C2 | 118.0 |

| C3 (-Br) | 112.5 |

| C4 (-Cl) | 123.8 |

| C5 | 133.3 |

| C6 | 116.3 |

Note: The specific assignments may vary depending on the reference and solvent used. The data is based on publicly available spectral information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The wavelength of maximum absorption (λmax) is related to the electronic structure of the molecule.

Phenolic compounds exhibit characteristic UV absorption due to the π-electron system of the aromatic ring. The presence of halogen and hydroxyl substituents on the benzene ring in this compound will influence the position and intensity of the absorption bands. Although specific λmax values for this compound are not widely reported, it is expected to absorb in the UV region, similar to other substituted phenols.

Mass Spectrometry (MS)

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, stands as a premier method for the analysis of halogenated phenols like this compound. asianpubs.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are frequently employed due to their high sensitivity, specificity, and resolving power. mdpi.com

GC-MS is exceptionally well-suited for the multicomponent profiling and analysis of chlorophenols. asianpubs.org It provides positive peak confirmation and is a complementary tool for identifying and quantifying low concentrations of brominated and chlorinated phenolic compounds. asianpubs.orgmdpi.com For instance, the analysis of various halogenated phenols by GC-MS allows for their effective separation and identification based on distinct retention times and mass spectra. asianpubs.org The inherent properties of this compound, as detailed in Table 1, are fundamental to its identification and quantification via mass spectrometry.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is another powerful tool, especially for analyzing trace amounts of halogenated phenols in complex aqueous samples. researchgate.net Studies on related bromophenols have demonstrated the capability of HPLC-MS/MS to achieve very low method detection limits, often in the nanogram per liter (ng/L) range, highlighting the sensitivity of this approach for environmental monitoring. researchgate.net The use of advanced ionization sources and triple quadrupole mass spectrometers can further enhance sensitivity, with demonstrated method detection limits below 1 ng/L for a wide range of chlorophenolic compounds in water. thermofisher.com

Table 1: Mass Spectrometric Properties of this compound An interactive table detailing key mass spectrometry data for the target compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄BrClO | nih.gov |

| Molecular Weight | 207.45 g/mol | nih.gov |

| Monoisotopic Mass | 205.91341 Da | nih.govuni.lu |

| InChIKey | JLFFHIKASCUQRL-UHFFFAOYSA-N | uni.lu |

Electrochemical Methods

Electrochemical methods offer a promising alternative for the rapid, cost-effective, and on-site detection of chlorophenols. utah.edu These techniques are based on the direct oxidation or reduction of the analyte at the surface of a chemically modified electrode, generating a measurable electrical signal (e.g., current or potential) that correlates with the analyte's concentration. utah.edu

The core of an electrochemical sensor is the working electrode, which is often modified with various nanomaterials or polymers to enhance its sensitivity, selectivity, and stability. utah.edu While specific studies on this compound are not extensively detailed in the provided literature, research on analogous compounds like 4-chlorophenol (B41353) and 2,4-dichlorophenol (B122985) demonstrates the viability of this approach. Modifications can include the use of metal-organic frameworks (MOFs), layered double hydroxides (LDHs), and molecularly imprinted polymers (MIPs) combined with functionalized graphene. up.ac.zaresearchgate.net

These sensors can achieve low detection limits, typically in the micromolar (µM) range, and exhibit a wide linear response range. researchgate.net For example, a sensor for 4-chlorophenol based on a molecularly imprinted polymer showed a detection limit of 0.3 µmol·L⁻¹ and a linear range from 0.8 to 100 µmol·L⁻¹. researchgate.net The performance of these sensors, summarized in Table 2, underscores the potential for developing a dedicated electrochemical sensor for this compound. The redox potential of the target compound is influenced by the number and position of the halogen atoms on the benzene ring. utah.edu

Table 2: Performance of Electrochemical Sensors for Related Chlorophenols An interactive table summarizing the characteristics and performance of various electrochemical sensors.

| Analyte(s) | Electrode Modification | Linear Range | Detection Limit | Source |

|---|---|---|---|---|

| 2,4-dichlorophenol & 3-chlorophenol | Ce/Ni/Cu layered double hydroxide on carbon cloth (CeNiCu-LDH@CC) | 1 to 100 µM | 0.197 µM & 0.286 µM | |

| 4-chlorophenol | Molecularly Imprinted Polymer and PDDA-functionalized graphene (MIP/PDDA-G/GCE) | 0.8 to 100 µmol·L⁻¹ | 0.3 µmol·L⁻¹ | researchgate.net |

| 4-chlorophenol | Iron Phthalocyanine in Zeolitic Imidazolate Framework-8 (FePc@ZIF-8) | Not Specified | 0.05 mM to 2.8 mM | up.ac.za |

Chemometric Approaches in Analytical Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. In the context of analyzing this compound, chemometric approaches are invaluable for interpreting data generated by techniques like HPLC and GC-MS. mdpi.com

When analyzing complex environmental or biological samples, the signals from target analytes can be obscured by matrix interferences or overlapping peaks from other compounds. Chemometric techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be applied to resolve these issues. For instance, HPLC fingerprinting combined with chemometric analysis is a powerful strategy for the identification and quantification of polyphenols in complex mixtures. mdpi.com

These methods can improve detection sensitivities and reduce noise, often requiring minimal sample preparation. mdpi.com By analyzing the entire dataset (e.g., a full chromatogram or mass spectrum) rather than just a single peak or mass-to-charge ratio, chemometrics can build robust calibration models that are less susceptible to minor variations in experimental conditions. This approach allows for the deconvolution of co-eluting chromatographic peaks and the accurate quantification of analytes even in the presence of significant background noise, enhancing the reliability of analytical results for compounds like this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-bromophenol (B21344) |

| 4-chlorophenol |

| 4-fluorophenol |

| 4-iodophenol |

| 3-chlorophenol |

| 2,4-dichlorophenol |

| 2,4,6-trichlorophenol |

| Catechol |

| Chlorocatechols |

| Guaiacol |

| Chloroguaiacols |

| Syringol |

| Pentachlorophenol (B1679276) |

Structure Activity Relationship Sar Studies and Toxicological Implications

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds like 3-Bromo-4-chlorophenol with their biological activities or toxicological effects. nih.gov These models are essential for predicting the potential impact of chemicals on biological systems and the environment. proquest.com For substituted phenols, QSAR studies help in understanding how modifications to the molecular structure, such as the addition of halogen atoms, influence their behavior. nih.gov

QSAR models have been successfully developed to predict the toxicity of substituted phenols to various organisms. These models establish a mathematical relationship between the physicochemical properties of the phenols and their observed toxic effects. For example, the toxicity of a series of phenols to the aquatic species Daphnia magna and the algae Selenastrum capricornutum has been effectively predicted using QSAR equations. nih.gov Similarly, models have been established to predict the 50% growth inhibitory concentration (pCIC50) against the protozoan Tetrahymena pyriformis. proquest.com

These predictive models are typically generated using multiple linear regression analysis, which identifies the most significant molecular descriptors that contribute to the biological activity. proquest.com The predictive power and reliability of these models are validated statistically using parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the Fischer statistic (F), among others. jst.go.jp A high value for these statistical parameters indicates a robust model with good predictive capability. proquest.com

The biological activity of substituted phenols, including this compound, is governed by a combination of molecular properties, which are quantified by molecular descriptors in QSAR models. nih.gov Key descriptors consistently found to influence the activity and toxicity of this class of compounds include:

Hydrophobicity (log K_ow): This descriptor, representing the logarithm of the n-octanol/water partition coefficient, is a measure of a compound's lipophilicity. jst.go.jpnih.gov A higher log K_ow value generally correlates with higher toxicity, as it facilitates the compound's ability to cross biological membranes and accumulate in organisms. nih.gov Studies on both chlorophenols and other substituted phenols have shown a strong dependence of toxicity on this parameter. jst.go.jpnih.gov

Acidity Constant (pKa): The pKa value indicates the tendency of the phenolic hydroxyl group to ionize. The degree of ionization affects a molecule's ability to penetrate cell membranes and interact with biological macromolecules. nih.govjst.go.jp The toxicity of phenols can vary with pH, a factor directly related to the pKa of the compound. jst.go.jp

Electronic and Steric Parameters: Electronic properties, such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) and Hammett constants (σ), describe the electron-withdrawing or -donating nature of the substituents. nih.govnih.gov These factors influence the reactivity of the phenol (B47542). Steric descriptors, like the perimeter of the efficacious section (σ D_g), account for the size and shape of the molecule, which can affect its binding to biological targets. nih.gov In some models for chlorophenols, electrostatic and steric fields were found to be significant contributors to biological activity. nih.gov

| Molecular Descriptor | Symbol | Description | Influence on Toxicity |

|---|---|---|---|

| Hydrophobicity | log K_ow or log P | Measures the compound's affinity for fatty (lipid) environments versus water. | Higher values generally lead to increased toxicity due to better membrane permeability and bioaccumulation. nih.gov |

| Acidity Constant | pKa | Indicates the tendency of the phenolic proton to dissociate. | Affects the ionization state of the molecule, which influences membrane transport and interaction with biological targets. jst.go.jp |

| Electronic Properties | E_LUMO, σ | Describe the electron distribution and reactivity of the molecule. | Influences the molecule's ability to participate in redox reactions and interact with cellular components. nih.govnih.gov |

| Steric Properties | σ D_g | Relate to the size and shape of the molecule. | Affects how the molecule fits into active sites of enzymes or receptors. nih.gov |

The structural factors of halogenated phenols, quantified by the molecular descriptors mentioned above, show a direct correlation with specific toxicological endpoints. The primary mechanism of toxicity for many phenols is considered to be non-specific, often referred to as polar narcosis, where toxicity is driven by the accumulation of the chemical in biological membranes. jst.go.jp

For aquatic organisms, QSAR models have demonstrated that the toxicity of phenols to Daphnia magna can be predicted effectively by hydrophobicity (log K_ow) alone or in combination with pKa. nih.gov For the algae S. capricornutum, toxicity models incorporate both hydrophobicity and an electronic parameter like E_LUMO or pKa. nih.gov The presence of halogen substituents like bromine and chlorine increases hydrophobicity and can alter the pKa, thereby directly influencing these toxicological outcomes. The cancer-causing potential of chlorophenols in rodents and their role as endocrine disruptors have also been reported, with metabolism by cytochrome P450 enzymes leading to reactive intermediates that can damage cellular structures. nih.gov

Mechanisms of Biological Action

Halogenated phenols, including bromophenol derivatives, are known to exhibit significant antimicrobial properties. nih.govnih.gov The effectiveness of these compounds can differ between types of bacteria, often showing higher activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov For instance, bromophenol derivatives have shown pronounced effects on Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov

The reduced susceptibility of Gram-negative bacteria, such as Pseudomonas aeruginosa, is attributed to their more complex cell wall, which includes an outer lipopolysaccharide layer that hinders the diffusion of the compounds into the cell. nih.gov The proposed mechanisms of antimicrobial action for phenolic compounds are generally multifaceted and include:

Membrane Disruption: Phenols can partition into the bacterial cell membrane, disrupting its integrity and increasing its permeability. This leads to the leakage of essential intracellular components and ultimately cell death. frontiersin.org

Protein Denaturation: Halogenated phenols can interact with bacterial proteins, including essential enzymes, causing them to denature and lose their function. researchgate.net This can involve the disruption of protein synthesis and other vital cellular processes. researchgate.net

Inhibition of Biofilm Formation: Some bromophenol derivatives have been shown to inhibit the formation of biofilms, which are protective communities of bacteria that are notoriously resistant to antibiotics. nih.gov

The biological and toxicological effects of this compound and related compounds can be attributed to their ability to inhibit the activity of specific enzymes. The interaction of phenolic compounds with enzymes can occur through various mechanisms, including the covalent attachment to reactive nucleophilic sites on the enzyme, which leads to a reduction in catalytic activity. nih.govresearchgate.net

Specific enzyme systems inhibited by brominated and chlorinated phenols include:

Sulfotransferases (SULTs): Bromophenols have been shown to inhibit human sulfotransferase isoforms, such as SULT1A1 and SULT1B1. nih.gov These enzymes are crucial for metabolizing hormones and xenobiotics, and their inhibition can disrupt endocrine function. Structure-inhibition relationship studies indicate that the position and number of bromine substituents influence the inhibitory potential. nih.gov

Cytochrome P450 (CYP) Isoforms: Chlorophenols are known inhibitors of various CYP isoforms, particularly CYP2C8 and CYP2C9. nih.gov These enzymes are central to the metabolism of a wide range of drugs and environmental pollutants. Inhibition of CYPs can lead to altered toxicokinetics and potential drug-drug interactions. The degree of inhibition is related to the number and position of the chlorine atoms. nih.gov

Other Enzymes: Various bromophenol derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes. mdpi.com Inhibition of these enzymes is relevant to the treatment of neurological disorders and other diseases. mdpi.com Generally, phenols can inhibit enzymes like α-amylase and trypsin by binding to amino acid side chains, blocking their function. nih.gov

| Enzyme Target | Inhibitor Class | Inhibition Parameter (K_i / IC_50) | Significance |

|---|---|---|---|

| Cytochrome P450 (CYP2C9) | Pentachlorophenol (B1679276) (PCP) | K_i = 0.68 µM | Inhibition of drug and xenobiotic metabolism. nih.gov |

| Cytochrome P450 (CYP2C9) | 2,4,6-Trichlorophenol | IC_50 = 30.3 µM | Demonstrates structure-activity relationship in CYP inhibition. nih.gov |

| Sulfotransferase (SULTs) | Bromophenols | Varies with structure | Potential for endocrine disruption by interfering with hormone metabolism. nih.gov |

| Carbonic Anhydrase II (hCA II) | Bromophenol derivatives | K_i = 1.63 - 15.05 nM | Relevant for therapeutic applications in glaucoma and other conditions. mdpi.com |

| Acetylcholinesterase (AChE) | Bromophenol derivatives | K_i = 6.54 - 24.86 nM | Potential neuroactive effects. mdpi.com |

Cellular Toxicity Pathways

Halogenated phenolic compounds can exert toxicity through various cellular pathways. While specific research on this compound is limited, the mechanisms of related chlorophenols and bromophenols offer significant insights. A primary mode of toxicity for many phenols is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy production. nih.gov These compounds are known to be harmful as they can easily penetrate the skin and epithelial tissues, leading to cellular damage and necrosis. nih.gov

The transformation of chlorophenols can sometimes result in intermediate compounds with increased toxicity. nih.gov These metabolites may be electrophilic, allowing them to bind to and damage crucial macromolecules like DNA and enzymes, which can lead to mutagenicity and carcinogenicity. nih.govresearchgate.net For instance, some bromophenols have been reported to interfere with cellular calcium (Ca2+) signaling, a critical process for numerous cellular functions. nih.gov The toxic effects of chlorophenols and their derivatives can include histopathological alterations and genotoxicity. researchgate.net

Oxidative Stress Induction

A significant pathway for the toxicity of halogenated phenols is the induction of oxidative stress. The degradation of aromatic compounds like 4-chlorophenol (B41353) can generate reactive oxygen species (ROS). researchgate.net Phenolic compounds in general can contribute to toxicity through the formation of free radicals, a process influenced by the compound's hydrophobicity. researchgate.netpjoes.com

Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. mdpi.com This imbalance leads to oxidative damage to key biological molecules, including lipids, proteins, and DNA. mdpi.com For example, ROS can attack polyunsaturated fatty acids in cell membranes, initiating lipid peroxidation, which destabilizes the membrane and impairs its function. mdpi.com The generation of ROS by mixtures of bromophenolic disinfection byproducts has been suggested as a key reason for their synergistic cytotoxic effects. researchgate.net Research on other bromophenols, such as 3-bromo-4,5-dihydroxybenzaldehyde, has highlighted their role in oxidative stress pathways, further suggesting this is a common mechanism for this class of compounds. nih.gov

Comparative Toxicology with Related Halogenated Phenols

Influence of Halogen Position and Number on Activity

The structure-activity relationship of halogenated phenols is well-defined in terms of halogen type, number, and position.

Number of Halogens : Generally, the toxicity of halogenated phenols increases with the number of halogen substituents. pjoes.com For example, studies on bromophenols have shown that 2,4,6-tribromophenol (B41969) (2,4,6-TBP) is more toxic to the crustacean Daphnia magna than dibromophenols (DBPs) like 2,4-DBP and 2,6-DBP. nih.gov Similarly, a higher halogen content in by-products of phenol degradation is associated with elevated toxicity. nih.gov

Type of Halogen : The type of halogen also influences toxicity. Bromine is considered more potent than chlorine in determining the toxicity of halophenols, partly due to its leaving tendency in chemical reactions. nih.gov

Position of Halogens : The position of the halogen on the phenol ring is a critical determinant of toxicity. For chlorophenols, it has been observed that a chlorine atom in the ortho position tends to decrease toxicity, whereas substitution in the meta position can increase it. pjoes.com

The following table presents comparative toxicity data for selected bromophenols against the crustacean Daphnia magna, illustrating the impact of the number of bromine substituents.

| Compound | Number of Bromine Atoms | EC₅₀ (mg/L) for Daphnia magna |

|---|---|---|

| 2,6-Dibromophenol (2,6-DBP) | 2 | 2.78 |

| 2,4-Dibromophenol (2,4-DBP) | 2 | 2.17 |

| 2,4,6-Tribromophenol (2,4,6-TBP) | 3 | 1.57 |

Data sourced from a study on the acute toxicities of bromophenols. nih.gov

Synergistic and Antagonistic Effects in Mixtures

Chemicals in the environment are often present as complex mixtures, and their combined toxic effects can be synergistic (greater than the sum of individual effects), antagonistic (less than the sum), or additive. mdpi.com Studies on mixtures of brominated disinfection byproducts, which are structurally related to this compound, have demonstrated synergistic cytotoxic effects on human intestinal and neuronal cells. researchgate.net

The mechanism for this synergism may be linked to the increased production of ROS by the chemical mixture. researchgate.net The interaction between different halogenated compounds can amplify their individual toxic properties. For example, certain disinfection byproducts have shown synergistic effects when combined with heavy metals like lead. researchgate.net Understanding these interactions is crucial for assessing the real-world environmental risk of compounds like this compound, which rarely exist in isolation.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 3-Bromo-4-chlorophenol.

The first step in most quantum chemical calculations is to determine the lowest energy structure of the molecule. For this compound, geometry optimization is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311G(d,p) imist.ma. This process calculates the bond lengths and angles that correspond to a minimum on the potential energy surface.

The optimized geometry is influenced by the electronic effects of the bromine, chlorine, and hydroxyl substituents on the benzene ring. The electron-withdrawing nature of the halogen atoms and the hydroxyl group modifies the bond lengths and angles of the aromatic ring from those of an unsubstituted benzene molecule. Key structural parameters obtained from these calculations provide a precise three-dimensional picture of the molecule.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data is illustrative, based on typical results from DFT/B3LYP/6-311G(d,p) calculations for similar halogenated phenols.

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.91 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-C Bond Angle (aromatic) | ~118-121° |

| C-C-O Bond Angle | ~121° |

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations are used to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) irjweb.com.

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity irjweb.comset-science.com. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, while the LUMO is distributed across the aromatic system.

Table 2: Predicted Frontier Orbital Energies for this compound Note: The following data is illustrative, based on typical results from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.20 eV |

| LUMO Energy | ~ -1.75 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.45 eV |

Theoretical vibrational analysis using DFT provides a prediction of the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained.

This analysis is invaluable for interpreting experimental spectra. For this compound, characteristic vibrational modes include the O-H stretching frequency, C-H stretching of the aromatic ring, C-C ring stretching, and the C-Br and C-Cl stretching frequencies. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental data.

Table 3: Key Predicted Vibrational Frequencies for this compound Note: The following data is illustrative and represents unscaled frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | ~3600 cm⁻¹ |

| Aromatic C-H Stretch | ~3100 cm⁻¹ |

| Aromatic C=C Stretch | ~1500-1600 cm⁻¹ |

| C-O Stretch | ~1250 cm⁻¹ |

| C-Cl Stretch | ~700 cm⁻¹ |

| C-Br Stretch | ~600 cm⁻¹ |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While MD simulations are a powerful tool for exploring conformational changes, solvent effects, and thermodynamic properties, specific studies applying this technique to this compound are not widely reported in the surveyed literature. Such simulations could, however, provide valuable insights into its behavior in different environments, such as its interaction with biological membranes or its solvation dynamics in various solvents.

Quantum Chemical Descriptors and their Application in SAR

Quantum chemical descriptors are numerical values derived from the molecular structure that quantify various electronic and geometric properties. These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that correlate the chemical structure of compounds with their biological activity or toxicity researchgate.netucsb.edudergipark.org.tr.

For halogenated phenols like this compound, DFT calculations provide a wealth of descriptors. A QSAR study on the toxicity of halogenated phenols identified the octanol-water partition coefficient, HOMO energy, dipole moment, and the sum of halogen electric charges as key correlating factors researchgate.net. These descriptors help to predict the biological impact of the compounds without extensive experimental testing.

Table 4: Important Quantum Chemical Descriptors for QSAR Studies

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Inverse of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

| Dipole Moment (μ) | Calculated Vector Sum | Measures the polarity of the molecule. |

Supramolecular Chemistry and Intermolecular Interactions

The study of intermolecular interactions is central to supramolecular chemistry, which focuses on chemical systems composed of multiple molecules. The crystal structure of this compound is governed by a network of non-covalent interactions that guide its self-assembly.

Analysis of its crystal packing reveals several key interactions that form primary structural motifs, or synthons researchgate.net. These include:

O-H···O Hydrogen Bonds : The phenolic hydroxyl group acts as a hydrogen bond donor, forming strong interactions with the oxygen atom of a neighboring molecule.

Br···O Interactions : A short contact between the bromine atom of one molecule and the phenolic oxygen of another contributes to the crystal packing. This is a type of halogen bond.

Cl···Cl Contacts : Type I chlorine-chlorine interactions, where the C-Cl···Cl angles are symmetrical, help join the primary synthons together researchgate.net.

These weak but highly directional interactions, including hydrogen and halogen bonds, cooperatively stabilize the three-dimensional supramolecular architecture of this compound in the solid state researchgate.netresearchgate.net.

Hydrogen Bonding Networks

Unlike 3,4-dichlorophenol and 4-bromo-3-chlorophenol, which are isomorphous and form a characteristic tetramer O—H⋯O synthon, this compound adopts a different packing arrangement where this specific tetrameric motif is not present. researchgate.netnih.gov The structure still relies on O—H⋯O hydrogen bonds to form primary synthons, which are the fundamental building blocks of the crystal lattice. researchgate.net These synthons, however, assemble in a manner that is unique to this particular isomer, influenced heavily by the competing halogen bonding interactions.

Halogen Bonding Interactions

Halogen bonding is a significant directional interaction in the crystal structure of this compound, playing a crucial role alongside hydrogen bonding. The nature and type of these interactions are highly dependent on the position of the halogen atoms on the aromatic ring.

In this compound, the bromine atom at the 3-position engages in a notable Br⋯O halogen bond, where it acts as an electrophilic species interacting with a nucleophilic oxygen atom. researchgate.netnih.gov This interaction is a clear demonstration of the bromine atom's capacity to act as a halogen bond donor. This contrasts sharply with its isomer, 4-bromo-3-chlorophenol, where the bromine atom participates in a type II Br⋯Br interaction instead. researchgate.netnih.gov

| Interaction Type | Participating Atoms | Description |

|---|---|---|

| Hydrogen Bond | O—H⋯O | Forms the primary synthons in the crystal structure. researchgate.netnih.gov |

| Halogen Bond | C—Br⋯O | A key directional interaction where bromine is the electrophile. researchgate.netnih.gov |

| Halogen Interaction | C—Cl⋯Cl | A Type I contact that links the primary synthons. researchgate.netnih.gov |

Crystal Engineering and Self-Assembly

The study of this compound provides a compelling case study in crystal engineering, demonstrating how subtle changes in molecular structure can lead to profound differences in solid-state self-assembly. The positional isomerism between this compound and 4-bromo-3-chlorophenol results in completely different crystal packing.

3,4-Dichlorophenol and 4-bromo-3-chlorophenol are isostructural, crystallizing in the tetragonal space group I41/a. nih.gov In contrast, this compound crystallizes in the monoclinic P21/c space group. researchgate.netnih.gov This divergence is remarkable because it stems from simply swapping the positions of the chlorine and bromine atoms. This "single atom mutation" completely disrupts the packing pattern seen in its isomer. nih.gov

Computational crystal structure prediction analyses were performed for these compounds to understand the energetic landscape. nih.gov The calculations revealed that while both tetragonal and monoclinic structures are energetically plausible for this compound, the experimentally observed monoclinic form is adopted. nih.gov This outcome underscores the strong preference of the bromine atom to engage in a more favorable type II halogen bond (Br⋯O) rather than a type I Br⋯Br interaction that would be required in the tetragonal structure. researchgate.netnih.gov This preference is a key factor guiding the self-assembly process, where primary synthons formed by hydrogen bonds and Br⋯O interactions are ultimately linked via the Type I Cl⋯Cl contacts to build the final crystal lattice. researchgate.net

| Compound | Crystal System | Space Group | Key Halogen Interactions |

|---|---|---|---|

| 3,4-Dichlorophenol | Tetragonal | I41/a | Type I and Type II Cl⋯Cl |

| 4-Bromo-3-chlorophenol | Tetragonal | I41/a | Type II Br⋯Br and Type I Cl⋯Cl |

| This compound | Monoclinic | P21/c | Br⋯O and Type I Cl⋯Cl |

Potential Applications in Chemical and Material Science Research

A Versatile Intermediate in Chemical Synthesis

The reactivity of the phenolic hydroxyl group, coupled with the influence of the halogen substituents, positions 3-Bromo-4-chlorophenol as a key starting material in the synthesis of more complex molecules.

While direct evidence of this compound's incorporation into marketed pharmaceuticals remains an area of ongoing research, its structural motifs are of significant interest in medicinal chemistry. Halogenated phenols are known to be important intermediates in the synthesis of a variety of bioactive compounds. For instance, the related compound, 3-bromo-5-chlorophenol, serves as a crucial intermediate in the preparation of drugs for diseases caused by immunodeficiency viruses and as a non-nucleoside reverse transcriptase inhibitor. It is also utilized in the synthesis of medications for treating Alzheimer's disease and mild cognitive impairment. The presence of both bromine and chlorine offers medicinal chemists the opportunity to selectively functionalize the molecule, paving the way for the development of new therapeutic agents.

In the realm of agrochemicals, halogenated phenols are vital precursors. The closely related 4-bromo-2-chlorophenol (B165030) is a known intermediate in the production of insecticidal and acaricidal compounds. This highlights the potential of this compound to serve as a foundational molecule for the development of new and effective crop protection agents. The specific arrangement of the halogen atoms on the phenol (B47542) ring can influence the biological activity and selectivity of the final agrochemical product.

Furthermore, the structure of this compound makes it a candidate for the synthesis of novel dyes. While direct synthesis of commercial dyes from this specific compound is not widely documented, the core chemical structure is amenable to the creation of azo dyes. Azo dyes, characterized by the -N=N- functional group, are a large and important class of colorants. The synthesis typically involves the diazotization of a primary aromatic amine and subsequent coupling with an electron-rich species, a role that this compound could potentially fulfill, leading to the creation of disperse dyes with unique color properties and fastness.

| Application Area | Potential Role of this compound | Related Compound Examples |

| Pharmaceuticals | Precursor for bioactive molecules | 3-Bromo-5-chlorophenol (Intermediate for HIV and Alzheimer's drugs) |

| Agrochemicals | Building block for insecticides and acaricides | 4-Bromo-2-chlorophenol (Intermediate for insecticides) |

| Dyes | Component for azo and disperse dyes | 4-Bromoaniline (Used in disazo disperse dye synthesis) |

Paving the Way for Novel Materials and Coordination Complexes

The potential of this compound extends beyond its role as a simple building block. Its ability to participate in the formation of more complex supramolecular structures and polymers is an active area of investigation.

The development of novel materials with tailored properties is a cornerstone of modern materials science. While specific polymers or advanced materials derived directly from this compound are not yet widely reported in the literature, its reactive sites offer possibilities for incorporation into polymer chains, potentially imparting properties such as flame retardancy or modified electronic characteristics.

In the field of coordination chemistry, phenolic compounds are well-known ligands for metal ions. Although research on coordination complexes directly involving this compound is limited, a study on a related Schiff base complex provides insight into its potential. A Schiff base derived from 2-bromo-4-chloroaniline (B1265534) and 5-chlorosalicylaldehyde (B124248) has been used to form complexes with Co(II), Ni(II), Cu(II), and Zn(II). These complexes have demonstrated enhanced antimicrobial and antioxidant activities compared to the free ligand. This suggests that derivatives of this compound could be used to create coordination complexes with interesting biological and catalytic properties.

Exploration in the Field of Analytical Reagents

The unique electronic and structural features of this compound suggest its potential for use as an analytical reagent, particularly in the development of chemical sensors.

While there is currently no specific literature detailing the use of this compound as an analytical reagent, the broader class of chlorophenols has been the target of extensive sensor development due to their environmental significance. Various electrochemical sensors have been designed for the detection of different chlorophenol isomers. These sensors often rely on the specific oxidation or reduction potential of the chlorophenol at a modified electrode surface. It is conceivable that this compound could be used either as a target analyte for the development of new sensors or as a component of the sensor itself, where its specific electrochemical properties could be harnessed for the detection of other species. Further research is needed to explore these potential applications.

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Work in a fume hood to prevent inhalation of vapors (PAC-1 limit: 2.1 mg/m³) .

- Waste disposal : Collect halogenated waste separately and transfer to certified hazardous waste facilities. Neutralization with alkaline agents (e.g., NaOH) may reduce toxicity before disposal .

What are the toxicological implications of this compound in biological systems?

Advanced Research Question

While direct toxicity data for this compound is limited, structurally related chlorophenols exhibit:

- Acute toxicity : LD₅₀ values in rodents range from 200–500 mg/kg, primarily affecting the liver and kidneys.

- Environmental persistence : Bioaccumulation potential (log Kow ~3.5) necessitates ecotoxicity studies using Daphnia magna or algal models.

- Mitigation : Enzymatic detoxification pathways (e.g., glutathione conjugation) should be investigated using in vitro hepatocyte assays .

How can researchers resolve contradictions in crystallographic data between halogenated phenol isomers?

Advanced Research Question

Isomeric ambiguities arise due to similar molecular weights and retention times. Strategies include:

- Single-crystal X-ray diffraction : Compare hydrogen-bonding networks (e.g., O–H···O vs. halogen interactions) to differentiate packing motifs.

- DFT calculations : Optimize geometry and simulate NMR/IR spectra to match experimental data.

- Synchrotron radiation : Enhances resolution for low-quality crystals, particularly for heavy-atom derivatives .

What analytical methods are most effective for assessing the purity of this compound?

Advanced Research Question

- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; validate against >97% purity standards .

- Melting point analysis : Compare observed mp (31–33°C) to literature values to detect eutectic mixtures .

- Elemental analysis : Verify C/H/Br/Cl ratios within ±0.3% of theoretical values.

What are the applications of this compound in synthesizing complex organic intermediates?

Advanced Research Question

The compound serves as a precursor for:

- Benzophenones : Coupling with aryl boronic acids via Suzuki-Miyaura reactions.

- Pharmaceutical intermediates : Functionalization at the hydroxyl group (e.g., etherification, sulfonation) to create bioactive molecules.

- Ligand synthesis : Chelating agents for metal-catalyzed asymmetric reactions .

How should researchers address discrepancies in reported physical properties of halogenated phenols?

Advanced Research Question

- Reproducibility checks : Replicate synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere).